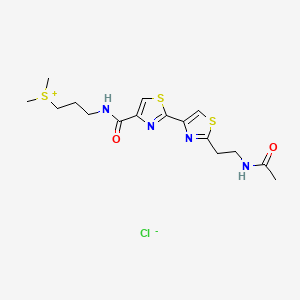
1,2,3,4-Naphthalenetetrone
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrasubstituted naphthalenes, including 1,2,3,4-Naphthalenetetrone, can be achieved through various methods. For instance, Yanai et al. (2016) described a regioselective synthesis via a fluoride-induced cascade reaction starting from 4-alkynylisocoumarins and ketene silyl acetal, showcasing a method for producing tetrasubstituted naphthalenes with four different substituents in a controlled manner (Yanai, Ishii, & Matsumoto, 2016).
Molecular Structure Analysis
The molecular structure of naphthalenetetrone derivatives, such as 1,4,5,8-naphthalenetetrone, has been analyzed using various techniques. Schutte et al. (1993) conducted an ab initio study revealing the optimized geometrical and electronic structures of naphthalenetetrone, highlighting the role of hydroxyl hydrogen atoms in stabilizing its planar structure (Schutte, Paul, & Smit, 1993).
Chemical Reactions and Properties
Naphthalenetetrone compounds participate in various chemical reactions, leading to diverse derivatives with unique properties. For example, the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through a three-component reaction demonstrates the compound's versatility in forming fluorescent molecules, indicating its potential in materials science (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
Physical Properties Analysis
The physical properties of naphthalenetetrone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. For instance, the study by Shao, Chang, & Chi (2014) on unsymmetrical naphthalene imide derivatives provides insight into their good solubility in organic solvents and thermal stability, essential attributes for their use in organic field-effect transistors (Shao, Chang, & Chi, 2014).
Chemical Properties Analysis
The chemical properties of 1,2,3,4-Naphthalenetetrone, such as its reactivity, electron affinity, and potential as a precursor for various synthetic routes, have been explored. Studies like the one conducted by Langis-Barsetti, Maris, & Wuest (2017) on the synthesis of naphthalenetetramine salts from protected derivatives of 1,5-naphthalenediamine highlight the compound's role as a valuable precursor for synthesizing nitrogen-containing arenes (Langis-Barsetti, Maris, & Wuest, 2017).
Scientific Research Applications
Naphthalene is a class of arenes, consisting of two ortho-fused benzene rings . Naphthalene derivatives have displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
- Antimicrobial Activity : Naphthalene derivatives have been used in the control of microbial infection . Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc .
- Antioxidant Activity : Naphthalene derivatives have shown antioxidant properties .
- Cytotoxic Activity : Naphthalene derivatives have demonstrated cytotoxic activities .
- Anti-inflammatory Activity : Naphthalene derivatives have been used for their anti-inflammatory properties .
- Anti-protozoal Activity : Naphthalene derivatives have shown anti-protozoal activities .
- Anti-platelet Aggregation : Naphthalene derivatives have been used for their anti-platelet aggregation properties .
Future Directions
properties
IUPAC Name |
naphthalene-1,2,3,4-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVGIXIRNANSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184354 | |
| Record name | Oxoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Naphthalenetetrone | |
CAS RN |
30266-58-1 | |
| Record name | 1,2,3,4-Naphthalenetetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30266-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030266581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAOXOTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9FIQ15Q9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)



![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)
![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)






